molecular formula C17H17F2N3O3S B2934066 N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309555-34-6

N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2934066
CAS RN: 2309555-34-6
M. Wt: 381.4
InChI Key: FGQMZLWQJHRACK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O3S and its molecular weight is 381.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives are synthesized and characterized through various methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, alongside single-crystal X-ray diffraction studies. These compounds often exhibit twisted conformations and are stabilized by intermolecular hydrogen bonds, showcasing their complex structures and potential for diverse chemical interactions (Kumara et al., 2018).

Applications in Agrochemicals

  • Pyrazole carboxamide derivatives, significant for their fungicidal and nematocidal activities, are synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. These compounds exhibit varied biological activities, including weak fungicidal and notable nematocidal activities against specific targets, indicating their potential utility in developing agrochemical agents (Wen Zhao et al., 2017).

Molecular Interaction Studies

  • Advanced molecular studies on pyrazole derivatives, such as antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, provide insights into their potential pharmaceutical applications. These studies involve conformational analyses and comparative molecular field analysis (CoMFA), highlighting the compounds' ability to interact with biological targets (J. Shim et al., 2002).

Antibacterial and Antifungal Applications

  • Some pyrazole derivatives are explored for their antibacterial and antifungal potentials, showing moderate to excellent activities against specific pathogens. This indicates the relevance of such compounds in medicinal chemistry and drug discovery, offering a foundation for the development of new therapeutic agents (D. Sowmya et al., 2018).

Theoretical and Experimental Analyses

  • Theoretical and experimental studies, including DFT calculations and Hirshfeld surface analysis, are crucial for understanding the molecular and crystal structures of pyrazole derivatives. These analyses not only reveal the compounds' structural dynamics but also their thermal stability and optical properties, offering insights into their potential applications in various scientific fields (K. Kumara et al., 2018).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S/c18-10-4-5-15(13(19)8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMZLWQJHRACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.